4-(4-Hydroxyphenyl)-1-naphthaldehyde oxime
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Overview
Description
4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen, alkyl, or aryl groups. This compound is particularly notable for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME typically involves the reaction of 4-(4-hydroxyphenyl)-1-naphthaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME involves its interaction with specific molecular targets. The oxime group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylpyruvic acid oxime: Shares the oxime functional group and exhibits similar reactivity.
4-Hydroxyphenylacetaldehyde oxime: Another oxime derivative with comparable chemical properties.
Uniqueness
4-(4-HYDROXYPHENYL)-1-NAPHTHALDEHYDE OXIME is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its combination of a naphthalene ring and a hydroxyl-substituted phenyl group makes it particularly versatile in various chemical transformations and applications.
Properties
CAS No. |
799765-95-0 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
4-[4-[(E)-hydroxyiminomethyl]naphthalen-1-yl]phenol |
InChI |
InChI=1S/C17H13NO2/c19-14-8-5-12(6-9-14)16-10-7-13(11-18-20)15-3-1-2-4-17(15)16/h1-11,19-20H/b18-11+ |
InChI Key |
VYQQTWUZKPWPRL-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)O)/C=N/O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C3=CC=C(C=C3)O)C=NO |
Origin of Product |
United States |
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